Ranatensin is derived from the skin secretions of certain amphibians. It belongs to a family of peptides known as bombesin-related peptides, which are characterized by their ability to bind to bombesin receptors. These peptides are involved in various biological functions such as regulation of gastrointestinal motility and stimulation of smooth muscle contractions. The classification of ranatensin places it within the broader category of neuropeptides due to its role in neurotransmission and hormone regulation .
The synthesis of ranatensin typically employs solid-phase peptide synthesis techniques. One notable method involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) strategy:
In one study, a DOTA-conjugated ranatensin analog was synthesized using microwave-assisted solid-phase synthesis, which improved efficiency and yield .
Ranatensin consists of eleven amino acids with a specific sequence that contributes to its biological activity. The general structure can be represented as follows:
The peptide has a C-terminal amidation which is crucial for its activity. Structural analyses reveal that ranatensin adopts a helical conformation in solution, which is essential for receptor binding and activation .
Ranatensin participates in various biochemical reactions primarily involving receptor binding and signal transduction pathways. It acts as an agonist for bombesin receptors, leading to:
The mechanism by which ranatensin exerts its effects primarily involves its interaction with bombesin receptors located on target cells:
Studies have shown that ranatensin can stimulate contraction in rat urinary bladder smooth muscle with varying potencies depending on its structural form .
Ranatensin exhibits several distinct physical and chemical properties:
Ranatensin has several scientific applications:
Ranatensin was first isolated in 1970 from the skin extracts of the Northern Leopard Frog (Rana pipiens) by Nakajima and colleagues. This undecapeptide (11-amino-acid peptide) was identified during investigations into the bioactive components of amphibian skin secretions. Initial pharmacological characterization revealed its potent effects on vascular smooth muscle, distinguishing it from other known vasoactive peptides. In canine models, ranatensin induced significant pressor responses at doses of 0.1–1.0 μg/kg, demonstrating approximately one-tenth the potency of angiotensin II. Conversely, in primates, it acted as a hypotensive agent with potency comparable to eledoisin [6] [9]. These early studies established ranatensin as a novel peptide with species-specific cardiovascular effects, showing no cross-tachyphylaxis with angiotensin, bradykinin, or catecholamines [6]. The peptide’s discovery preceded the identification of bombesin (1971) and provided foundational insights into the diversity of amphibian skin peptidomes.
Table 1: Species-Specific Cardiovascular Effects of Ranatensin
Species | Blood Pressure Response | Relative Potency | Mechanism |
---|---|---|---|
Dog/Rabbit | Hypertension | 1/10 potency of angiotensin | Direct vasoconstriction |
Monkey | Hypotension | Equal to eledoisin | Direct vasodilation |
Rat | Biphasic (context-dependent) | Variable | Partial noradrenaline release |
Cat/Guinea pig | Minimal or variable | Not significant | Rapid tachyphylaxis |
Ranatensin belongs to the bombesin-like peptide superfamily, characterized by a conserved C-terminal amidation motif (-X-Met-NH₂). It is specifically classified within the ranatensin/litorin subfamily based on its signature C-terminal tetrapeptide sequence: -Gly-His-Phe-Met-NH₂ [1] [7]. This structural feature critically differentiates it from:
The full amino acid sequence of ranatensin is pGlu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂, with the undecapeptide backbone stabilized by N-terminal pyroglutamination (pGlu) and C-terminal amidation [9]. The penultimate phenylalanine residue (Phe¹⁰) is a key determinant of receptor selectivity, directing its binding preference toward neuromedin B receptors (BB1) over GRP receptors (BB2) in mammalian tissues [2] [10]. This structural distinction explains ranatensin’s lower potency in stimulating gastrin release compared to bombesin, despite their high overall homology [2].
Table 2: Structural Classification of Bombesin-like Peptides
Subfamily | C-Terminal Sequence | Representative Members | Mammalian Homolog |
---|---|---|---|
Bombesin | -Gly-His-Leu-Met-NH₂ | Bombesin, Alytesin | Gastrin-releasing peptide (GRP) |
Ranatensin/Litorin | -Gly-His-Phe-Met-NH₂ | Ranatensin, Litorin, Rohdei litorin | Neuromedin B (NMB) |
Phyllolitorin | -Gly-Ser-Phe/Leu-Met-NH₂ | Leu⁸-phyllolitorin, Phe⁸-phyllolitorin | None identified |
Ranatensin-like peptides exhibit remarkable evolutionary conservation across Anura (frogs) and Mammalia. Molecular analyses reveal:
This conservation underscores the essential biological roles of ranatensin-like peptides. Their persistence from amphibian skin to mammalian CNS and GI tract implies fundamental functions in neuromodulation and smooth muscle regulation across vertebrates [4] [7] [10].
Table 3: Evolutionary Conservation of Ranatensin-like Peptides
Species | Peptide Name | Sequence | Tissue Distribution | Precursor Length (aa) |
---|---|---|---|---|
Rana pipiens | Ranatensin | pGlu-V-P-Q-W-A-V-G-H-F-M-NH₂ | Skin granular glands | Not fully characterized |
Hylarana latouchii | Ranatensin-HL | pGlu-R-A-G-N-Q-W-A-I-G-H-F-M-NH₂ | Skin secretion | 125 |
Hylarana latouchii | Ranatensin-HLa | pGlu-N-G-D-R-A-P-Q-W-A-V-G-H-F-M-NH₂ | Skin secretion | 72 |
Xenopus laevis | Neuromedin B | pGlu-A-S-P-Q-W-A-V-G-H-F-M-NH₂ | Brain | 90 (predicted) |
Homo sapiens | Neuromedin B (NMB-32) | <...G-H-F-M-NH₂> | CNS, GI tract | 32 (processed) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7